molecular formula C11H10F3N3OS B2711705 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1448030-14-5

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2711705
CAS No.: 1448030-14-5
M. Wt: 289.28
InChI Key: BJJCELZIZDQAOB-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Thiophene: The pyrazole derivative is then coupled with a thiophene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-carboxamide

Uniqueness

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring high electron mobility, such as in organic semiconductors.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c12-11(13,14)9-1-4-17(16-9)5-3-15-10(18)8-2-6-19-7-8/h1-2,4,6-7H,3,5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJCELZIZDQAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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